molecular formula C22H18N4O3 B2634001 1-methyl-3-(4-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-70-7

1-methyl-3-(4-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2634001
CAS RN: 899997-70-7
M. Wt: 386.411
InChI Key: LETHJWPHFKZBIL-UHFFFAOYSA-N
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Description

The compound “1-methyl-3-(4-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings, including a purine ring, an oxazole ring, and a phenyl ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity .

Scientific Research Applications

Development and Analytical Techniques

  • Development of a High-performance Thin-layer Chromatography Assay Method: A specific and sensitive high-performance thin-layer chromatography (HPTLC) method has been developed for determining linagliptin in tablet dosage forms. The method is stability-indicating and can effectively determine linagliptin and possible degradation products in tablets, suggesting the importance of analytical methods in ensuring drug stability and efficacy (Rode & Tajne, 2021).

Environmental Impact and Treatment Approaches

  • Occurrence, Fate, and Behavior of Parabens in Aquatic Environments: A review highlighted the ubiquitous presence of parabens in surface water and sediments due to the consumption of paraben-based products and continuous introduction into the environment. The study underscores the need for comprehensive assessments of the environmental impact and fate of widely used chemical compounds (Haman et al., 2015).

Pharmacology and Drug Development

  • Novel Research Strategies of Hydantoin Derivatives: The importance of the hydantoin scaffold in drug discovery is supported by several medications currently in use. The review discusses the chemical and enzymatic synthesis of important non-natural amino acids and their conjugates that have potential medical applications, highlighting the relevance of scaffold structures in the development of new therapeutic compounds (Shaikh et al., 2023).

Purine-Utilizing Enzymes and Potential Applications

  • Bioactive Fused Heterocycles as Purine-Utilizing Enzymes Inhibitors: The heterocyclic compounds as purine-utilizing enzyme inhibitors play a vital role in various diseases, such as malaria, cancer, and autoimmune disorders. The review covers broad-spectrum medicinal activities exhibited by heterocycles as purine-utilizing enzyme inhibitors, emphasizing the potential of structural analogs in treating a wide range of ailments (Chauhan & Kumar, 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve further investigation of its synthesis, its physical and chemical properties, and its potential biological activities. This could include studies to determine its mechanism of action and potential uses in medicine or other fields .

properties

IUPAC Name

4-methyl-2-[(4-methylphenyl)methyl]-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-14-8-10-15(11-9-14)12-26-20(27)18-19(24(2)22(26)28)23-21-25(18)13-17(29-21)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETHJWPHFKZBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(O4)C5=CC=CC=C5)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(4-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

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